molecular formula C7H7NS B15307771 4-Ethynyl-3,5-dimethyl-1,2-thiazole

4-Ethynyl-3,5-dimethyl-1,2-thiazole

Cat. No.: B15307771
M. Wt: 137.20 g/mol
InChI Key: MFHJQXKQSKZEJC-UHFFFAOYSA-N
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Description

4-Ethynyl-3,5-dimethyl-1,2-thiazole is a heterocyclic organic compound with the molecular formula C7H7NS It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3,5-dimethyl-1,2-thiazole typically involves the reaction of appropriate thiazole precursors with ethynylating agents under controlled conditions. One common method includes the use of thioamides and alkynes in the presence of catalysts to facilitate the formation of the ethynyl group at the 4-position of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-3,5-dimethyl-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethynyl-3,5-dimethyl-1,2-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3,5-dimethyl-1,2-thiazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Ethynyl-3,5-dimethylisothiazole
  • 3,5-Dimethyl-1,2,4-thiadiazole
  • 4-Ethynyl-2,5-dimethylthiazole

Comparison: 4-Ethynyl-3,5-dimethyl-1,2-thiazole is unique due to the presence of both ethynyl and dimethyl groups on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethynyl group enhances its ability to participate in various chemical reactions, while the dimethyl groups provide steric hindrance that can influence its interaction with biological targets .

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

4-ethynyl-3,5-dimethyl-1,2-thiazole

InChI

InChI=1S/C7H7NS/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3

InChI Key

MFHJQXKQSKZEJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NS1)C)C#C

Origin of Product

United States

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